molecular formula C7H13NO2 B13211017 2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one

2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one

Cat. No.: B13211017
M. Wt: 143.18 g/mol
InChI Key: HBBBTPDQZQZXDI-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one typically involves the reaction of 3-methylazetidine with methoxyacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the azetidine ring attacks the carbonyl carbon of the methoxyacetyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylazetidin-3-yl)ethan-1-amine: Similar structure but with an amine group instead of a methoxy group.

    3-Methylazetidin-2-one: A simpler azetidine derivative with a ketone group.

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a similar azetidine ring but with additional functional groups.

Uniqueness

2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one is unique due to its specific combination of a methoxy group and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-methoxy-1-(3-methylazetidin-3-yl)ethanone

InChI

InChI=1S/C7H13NO2/c1-7(4-8-5-7)6(9)3-10-2/h8H,3-5H2,1-2H3

InChI Key

HBBBTPDQZQZXDI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C(=O)COC

Origin of Product

United States

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